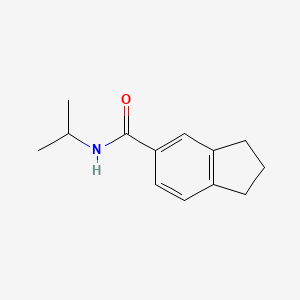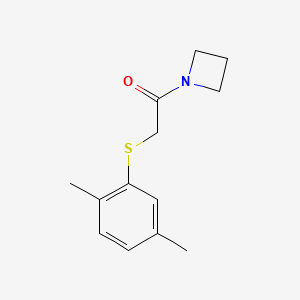
(3-Fluoro-4-methoxyphenyl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-4-methoxyphenyl)-pyrrolidin-1-ylmethanone, also known as Fluoromethoxyphenyl Pyrrolidinyl Methanone (FMPM), is a synthetic compound that belongs to the family of synthetic cannabinoids. It is a psychoactive substance that has been used in scientific research to study the mechanisms of action of cannabinoids on the central nervous system.
Mécanisme D'action
FMPM binds to the CB1 receptor in the brain and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects of FMPM, such as euphoria, relaxation, and altered perception. FMPM also has analgesic and anti-inflammatory effects, which may be useful in the treatment of chronic pain.
Biochemical and Physiological Effects
FMPM has been found to have a wide range of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also affects memory, attention, and cognitive function. FMPM has been found to have analgesic and anti-inflammatory effects, which may be useful in the treatment of chronic pain. However, it can also cause negative effects such as anxiety, paranoia, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
FMPM has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a high potency and selectivity for the CB1 receptor, which makes it useful for studying the effects of cannabinoids on the central nervous system. However, FMPM has several limitations as well. It is a psychoactive substance that can cause negative effects such as anxiety and paranoia. It also has a short half-life, which makes it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of FMPM. One direction is to study its effects on addiction and withdrawal. Another direction is to study its potential therapeutic uses, such as in the treatment of chronic pain and inflammation. Further research is also needed to understand the long-term effects of FMPM on the brain and body. Additionally, the development of new synthetic cannabinoids with improved safety and efficacy profiles is an important area of future research.
Méthodes De Synthèse
The synthesis of FMPM involves the reaction of 3-fluoro-4-methoxybenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure FMPM. The purity of the compound is confirmed by NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
FMPM has been used in scientific research to study the effects of synthetic cannabinoids on the central nervous system. It has been found to activate the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. FMPM has also been used to study the effects of cannabinoids on pain, anxiety, and addiction.
Propriétés
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-16-11-5-4-9(8-10(11)13)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYGDMWGDOSPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-methoxyphenyl)-pyrrolidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7474773.png)






![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7474839.png)


![6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474870.png)

![N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide](/img/structure/B7474885.png)